![molecular formula C12H9F2NO2 B4644227 3,4-difluoro-N-(2-furylmethyl)benzamide](/img/structure/B4644227.png)
3,4-difluoro-N-(2-furylmethyl)benzamide
Overview
Description
3,4-difluoro-N-(2-furylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-furylmethyl)benzamide involves the inhibition of HDACs and CAs. The compound binds to the active site of these enzymes and prevents their catalytic activity. The inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the suppression of oncogenes. The inhibition of CAs leads to the reduction of carbonic acid production, which results in the reduction of intraocular pressure, seizure activity, and fat accumulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-difluoro-N-(2-furylmethyl)benzamide have been extensively studied in vitro and in vivo. The compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit potent anticonvulsant activity in animal models of epilepsy. Additionally, the compound has been shown to exhibit potent anti-obesity activity in animal models of diet-induced obesity.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-difluoro-N-(2-furylmethyl)benzamide in lab experiments include its potent inhibitory activity against HDACs and CAs, its high purity and yield, and its low toxicity. However, the compound has certain limitations, including its limited solubility in aqueous solutions, its instability under acidic conditions, and its potential for off-target effects.
Future Directions
There are several future directions for the research on 3,4-difluoro-N-(2-furylmethyl)benzamide. One direction is to explore its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of the compound.
Scientific Research Applications
3,4-difluoro-N-(2-furylmethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. CAs are involved in the regulation of acid-base balance in the body and their inhibition has been shown to have potential applications in the treatment of glaucoma, epilepsy, and obesity.
properties
IUPAC Name |
3,4-difluoro-N-(furan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-10-4-3-8(6-11(10)14)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKXZPRMOKNEIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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